molecular formula C6H14ClNO2 B8086676 2-Amino-3-methylpentanoic acid hydrochloride

2-Amino-3-methylpentanoic acid hydrochloride

Cat. No.: B8086676
M. Wt: 167.63 g/mol
InChI Key: GBKVTQSWZCBVSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-methylpentanoic acid hydrochloride is a branched-chain amino acid derivative. It consists of 3-methylpentanoic acid bearing an amino substituent at position 2. This compound is a structural derivative of ammonia and is known for its role in various biological and chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methylpentanoic acid hydrochloride typically involves the reaction of 3-methylpentanoic acid with ammonia or an ammonium salt under controlled conditions. The reaction is often carried out in an aqueous medium, and the product is isolated by crystallization or precipitation .

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the desired amino acid, which is then extracted and purified .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methylpentanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

2-Amino-3-methylpentanoic acid hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-methylpentanoic acid hydrochloride involves its incorporation into proteins and enzymes. It acts as a substrate for various enzymes, participating in metabolic pathways that are crucial for cellular function. The compound interacts with molecular targets such as aminoacyl-tRNA synthetases, which play a key role in protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-methylpentanoic acid hydrochloride is unique due to its specific structural configuration, which influences its reactivity and interactions with biological molecules. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-amino-3-methylpentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-4(2)5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKVTQSWZCBVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.